molecular formula C9H10BrNO4 B1409441 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid CAS No. 1823981-31-2

6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid

Cat. No.: B1409441
CAS No.: 1823981-31-2
M. Wt: 276.08 g/mol
InChI Key: WTOVCGRZRGINOY-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid is a chemical compound with the molecular formula C₈H₈BrNO₄ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid typically involves the bromination of 3-(2-methoxyethoxy)-pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et₃N) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethoxy)-pyridine-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Bromo-3-methoxypyridine-2-carboxylic acid: Similar but lacks the ethoxy group, affecting its solubility and reactivity.

Uniqueness

6-Bromo-3-(2-methoxyethoxy)-pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-bromo-3-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-4-5-15-6-2-3-7(10)11-8(6)9(12)13/h2-3H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVCGRZRGINOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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